REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[CH2:7][C:8]([CH3:10])=[CH2:9].[OH-].[Na+]>C(Cl)(Cl)Cl>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:7][C:8]([CH3:10])=[CH2:9])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
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54.86 g
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Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
45.28 g
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
|
Quantity
|
100.14 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to react for 15 hours at 70° C
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
WASH
|
Details
|
the chloroform solution was washed with a sodium carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted diethylamine, diethylamine hydrochloride, and sodium hydroxide, which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC(=C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |